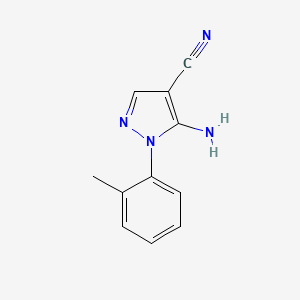

5-氨基-1-邻甲苯基-1H-吡唑-4-碳腈

描述

5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile is a derivative of 5-amino-1H-pyrazole-4-carbonitrile . These compounds are potential biologically active scaffolds due to their wide applications in pharmaceuticals . They have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .

Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Molecular Structure Analysis

The structure of 5-amino-1H-pyrazole-4-carbonitriles was studied by various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, differential thermal gravimetric analysis, and mass spectroscopy (MS) .Chemical Reactions Analysis

The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile . A variety of catalysts and reagents like sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, rhodium catalyst with sodium acetate (NaOAc), piperidine, piperidinium acetate, Cu (OAc)2, CuO/ZrO2, cerium (IV) ammonium nitrate, graphene oxide–TiO2, oxone, palladium and copper, and alum have been studied for this reaction .科学研究应用

电子和光谱性质

5-氨基-1-(2,6-二氯-4-(三氟甲基)苯基)-1H-吡唑-3-腈,5-氨基-1-邻甲苯基-1H-吡唑-4-腈的衍生物,表现出显著的电子和光谱性质。该化合物在与富勒烯分子相互作用时,表现出增强的拉曼活性,表明在材料科学和光谱学中具有潜力。该分子的结构以及物理和化学性质,例如生物活性以及成键轨道中的电子占据,已经得到彻底研究,揭示了其抗关节炎的潜力和与富勒烯配合物的良好吸收能量 (应用化学中的生物界面研究,2022)。

化学中间体的合成和应用

该化合物已经使用一种新颖的、环保的一锅多组分方案合成。该方法涉及取代苯甲醛、丙二腈和苯肼的环缩合,得到高质量的衍生物。这些衍生物在各种工业过程中作为化学中间体具有广泛的应用 (化学中间体研究,2019)。

晶体结构分析

已经研究了另一种变体 5-氨基-1-(2-氯乙基)-1H-吡唑-4-腈的晶体结构。该分析对于理解该化合物在分子水平上的相互作用至关重要,这可能对材料科学和药物研究产生影响 (未知出版物,2014)。

抗病毒和抗癌潜力

5-氨基-1-取代-1H-吡唑-4-腈的衍生物已显示出对单纯疱疹病毒 1 型的有希望的抗病毒活性,表明在抗病毒药物开发中具有潜在应用。此外,一些由 5-氨基-1-对甲苯基-1H-吡唑-4-腈合成的化合物已表现出显着的抗癌活性,特别是对乳腺癌和肝癌细胞系。这包括抑制尿激酶纤溶酶原激活剂的表达,尿激酶纤溶酶原激活剂是癌症进展中的一个重要因素 (欧洲药理学杂志,2009), (药剂学档案,2014)。

绿色合成方法

最近的研究集中于开发绿色化学方法来合成该化合物的衍生物。这些方法更环保,减少了有害残留物,并使用了危害较小的溶剂和条件。绿色化学的这些进步对于可持续的工业和制药应用至关重要 (电流微波化学,2022)。

作物保护应用

该化合物已被确定为合成各种吡唑的关键中间体,这些吡唑在作物保护中具有潜在应用。这突出了其在农业化学中的作用,在那里它可用于开发更有效、更安全的杀虫剂 (化学工程与科学进展,2015)。

缓蚀

5-氨基-1H-吡唑-4-腈的衍生物已被探索作为酸性环境中低碳钢的缓蚀剂。已使用各种技术研究了它们作为抑制剂的效率,揭示了在工业维护和保护中的潜在应用 (分子液体杂志,2016)。

安全和危害

While specific safety and hazards information for 5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile is not available, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation . Avoid ingestion, inhalation, and contact with skin or eyes .

作用机制

Target of Action

Pyrazole derivatives, which this compound belongs to, have been reported to exhibit a wide range of biological activities . They have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They are also reported to have appreciable anti-hypertensive activity in vivo, and also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

5-amino-1-(2-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-4-2-3-5-10(8)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASDHYYNSIACSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2760344.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]methanesulfonamide](/img/structure/B2760347.png)

![8-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760348.png)

![2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid](/img/structure/B2760351.png)

![Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2760359.png)

![(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2760361.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2760365.png)